Methyl 3-hydroxy-4-phenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |
InChI Key |
KUWWVYHNMGLJKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Asymmetric Synthetic Methodologies for Methyl 3 Hydroxy 4 Phenylbutanoate and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis offers a powerful and green alternative to traditional chemical methods, often providing unparalleled stereoselectivity under mild reaction conditions. Enzymes, particularly reductases and lipases, are instrumental in synthesizing chiral hydroxy esters.
The most direct route to enantiopure Methyl 3-hydroxy-4-phenylbutanoate is the asymmetric reduction of its corresponding prochiral β-keto ester, Methyl 3-oxo-4-phenylbutanoate. Carbonyl reductases (KREDs) are exceptionally effective for this transformation, utilizing cofactors like NADPH or NADH.
Research has demonstrated the efficacy of KREDs in reducing similar β-keto esters with high enantiomeric excess (ee). For instance, the carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was used for the bioreduction of ethyl 4-chloro-3-oxobutanoate, yielding the (S)-hydroxy ester with over 99.5% ee. nih.gov Through directed evolution, a thermostabilized mutant of this enzyme was developed, allowing the reaction to proceed at higher temperatures (65 °C) and high substrate concentrations (300 g/L) while achieving a 95% isolated yield in just one hour. nih.gov
Whole-cell biocatalysis is also a common approach. Microorganisms like Chlorella species have been employed in the asymmetric reduction of related substrates. For example, Chlorella pyrenoidosa reduced ethyl 2-methyl-3-oxobutanoate to its corresponding hydroxy esters, producing the syn-(2S, 3R)-isomer with greater than 99% ee. nih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) is a classic biocatalyst for the reduction of keto esters, as seen in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from its corresponding 2-oxo precursor. researchgate.net These examples highlight the potential for identifying or engineering enzymes that can reduce Methyl 3-oxo-4-phenylbutanoate to a specific stereoisomer with high fidelity.
Table 1: Examples of Enzyme-Catalyzed Reduction of β-Keto Esters
| Catalyst/Organism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Carbonyl Reductase ChKRED20 | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.5% | nih.gov |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | syn-(2S, 3R) | >99% | nih.gov |
When a racemic mixture of this compound is synthesized, biocatalytic kinetic resolution offers a pathway to isolate one of the enantiomers. This technique relies on an enzyme, typically a lipase (B570770), that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other unreacted.
Lipases are widely used for the resolution of racemic alcohols via enantioselective transesterification. For example, lipase B from Candida antarctica (CALB) is a robust and highly selective biocatalyst. mdpi.com In a process known as dynamic kinetic resolution (DKR), the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single desired enantiomer. A successful DKR of (rac)-1-phenylethanol combined CALB for the transesterification step with a ruthenium complex that catalyzed the racemization of the unreacted alcohol. This chemoenzymatic system achieved a 96% conversion to the (R)-acetate with 98% ee. mdpi.com This strategy is directly applicable to the resolution of racemic this compound, where the lipase would selectively acylate one enantiomer, which can then be separated from the unreacted enantiomeric alcohol.
Organocatalytic Asymmetric Syntheses
Organocatalysis, the use of small, metal-free organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis. These methods avoid potentially toxic and expensive heavy metals and often exhibit high selectivity.
The asymmetric aldol (B89426) reaction is a classic carbon-carbon bond-forming reaction and a prime method for establishing the β-hydroxy ester motif. Organocatalysts, particularly those based on chiral amines, can effectively catalyze the enantioselective aldol reaction between an enolizable ketone or aldehyde equivalent and an aldehyde. units.it The synthesis of this compound can be envisioned through the organocatalytic aldol reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from methyl acetate (B1210297) with phenylacetaldehyde (B1677652).
Chiral primary and secondary amines, such as proline and its derivatives, are benchmark catalysts for these reactions. units.itias.ac.in They operate by forming a nucleophilic enamine intermediate with a carbonyl donor, which then attacks the aldehyde electrophile in a stereocontrolled manner. For example, quinine-derived primary amines have been shown to catalyze the asymmetric aldol addition of hydroxyacetone (B41140) to arylglyoxals, producing anti-2,3-dihydroxy-1,4-diones with good diastereoselectivity and high enantioselectivity. nih.gov This demonstrates the power of organocatalysts to precisely control the formation of hydroxyl-bearing stereocenters.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. When combined with organocatalysis, MCRs can provide excellent diastereoselective control for synthesizing molecules with multiple stereocenters, such as stereoisomers of substituted this compound.
Cascade reactions, such as sequential Michael-aldol reactions, are powerful strategies. For instance, a cascade double Michael reaction of curcumins with arylidenemalonates, conducted under phase transfer catalysis, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Organocatalytic inverse-electron-demand Diels-Alder [2+4] cycloadditions of 3-vinylindoles with various dienophiles, catalyzed by chiral phosphoric acid, have been used to create complex chroman derivatives with high diastereo- and enantioselectivity. mdpi.com Such strategies, while not directly producing the target compound, exemplify the principles by which complex stereochemical arrays can be constructed with high precision, a concept applicable to the synthesis of more complex analogues of this compound.
Metal-Catalyzed Asymmetric Hydrogenation and Other Reductive Transformations
Transition metal-catalyzed asymmetric hydrogenation is one of the most reliable and efficient methods for the enantioselective reduction of prochiral substrates. For the synthesis of this compound, the asymmetric hydrogenation of Methyl 3-oxo-4-phenylbutanoate is the key step.
Chiral ruthenium and rhodium phosphine (B1218219) complexes are the most prominent catalysts for this transformation. Newly developed oxo-tethered Ruthenium(II) amido complexes have demonstrated excellent performance in the asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol) and direct H₂ hydrogenation of ketones, affording chiral secondary alcohols with high enantioselectivity without the need for co-catalysts. nih.gov
Rhodium-catalyzed asymmetric hydrogenation using chiral ligands has also been extensively studied. Ligands such as PhthalaPhos, a class of chiral monophosphites, have been used in the rhodium-catalyzed hydrogenation of dehydroamino esters and enamides, achieving excellent enantioselectivities (up to 99% ee). nih.gov In a related process, the asymmetric hydrogenation of β-cyanocinnamic esters was achieved with up to 99% ee using a rhodium catalyst where a single hydrogen bond in the ligand architecture was crucial for achieving high selectivity. rsc.org Bimetallic catalysts, such as Pt-Ir/Al₂O₃ modified with cinchona alkaloids, have also been tested for the asymmetric hydrogenation of the related substrate ethyl 2-oxo-4-phenylbutyrate, highlighting the broad range of metal-catalyst systems available for this key transformation. researchgate.net
Table 2: Examples of Metal-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Oxo-tethered Ru(II) amido complex | Ketones | Chiral secondary alcohols | High | nih.gov |
| Rhodium-PhthalaPhos | Dehydroamino esters / Enamides | Chiral amino acids / amines | >97% | nih.gov |
| Rhodium-ligand with H-bond donor | β-Cyanocinnamic esters | Chiral β-cyano esters | up to 99% | rsc.org |
Chiral Ligand Design and Influence on Stereoselectivity
The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. These ligands create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. In the context of synthesizing this compound, the design of these ligands is critical for achieving high enantioselectivity.
One of the most effective methods for the asymmetric synthesis of β-hydroxy esters is the catalytic hydrogenation of β-keto esters. Chiral ruthenium-phosphine complexes have been extensively studied for this purpose. For instance, the use of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as a chiral ligand in ruthenium-catalyzed hydrogenation of methyl 3-oxo-4-phenylbutanoate has been shown to produce this compound with high enantiomeric excess (ee). The specific stereoisomer of BINAP used, whether (R)-BINAP or (S)-BINAP, dictates the chirality of the resulting alcohol.
The influence of the ligand structure on stereoselectivity is profound. Modifications to the BINAP framework, such as altering the substituents on the phosphine groups or the binaphthyl backbone, can have a significant impact on both the reactivity and the enantioselectivity of the catalyst. The table below summarizes the effect of different chiral ligands on the asymmetric hydrogenation of methyl 3-oxo-4-phenylbutanoate.
| Chiral Ligand | Catalyst | Enantiomeric Excess (ee) | Product Stereoisomer |
| (R)-BINAP | Ru(II) | >98% | (R)-Methyl 3-hydroxy-4-phenylbutanoate |
| (S)-BINAP | Ru(II) | >98% | (S)-Methyl 3-hydroxy-4-phenylbutanoate |
| (R)-Tol-BINAP | Ru(II) | >99% | (R)-Methyl 3-hydroxy-4-phenylbutanoate |
| (S)-Xyl-BINAP | Ru(II) | >99% | (S)-Methyl 3-hydroxy-4-phenylbutanoate |
This table illustrates the high levels of enantioselectivity achievable with various BINAP-based ligands.
Stereodivergent Reductions for Accessing Specific Isomers
Stereodivergent synthesis allows for the selective production of any desired stereoisomer of a molecule with multiple stereocenters from a common starting material. In the synthesis of this compound, stereodivergent reduction strategies are employed to access either the (R) or (S) enantiomer from the corresponding β-keto ester.
This is often achieved by carefully selecting the catalyst and reaction conditions. For example, while ruthenium-catalyzed hydrogenation with BINAP ligands provides excellent enantioselectivity, other catalytic systems can be used to obtain the opposite enantiomer. One such approach involves the use of biocatalysts, such as yeast or isolated enzymes (ketoreductases). These enzymes can exhibit high stereoselectivity, often complementary to that of metal-based catalysts.
For instance, using a ketoreductase that follows Prelog's rule will typically yield the (S)-alcohol, while an anti-Prelog selective enzyme will produce the (R)-alcohol. The choice of enzyme and the optimization of reaction conditions, such as pH and temperature, are crucial for achieving high conversion and enantioselectivity. This dual approach, utilizing both chemocatalysis and biocatalysis, provides a powerful toolkit for accessing the full spectrum of stereoisomers.
Carbon-Carbon Bond Forming Reactions with Stereochemical Control
The construction of the carbon skeleton of this compound with precise control over the stereochemistry at the C3 position is a key challenge. Carbon-carbon bond-forming reactions are fundamental to this process.
Aldol and Related Condensations in Stereocontrolled Synthesis
The aldol reaction is a powerful tool for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. In the context of this compound synthesis, a stereocontrolled aldol reaction between a chiral enolate or its equivalent and phenylacetaldehyde can establish the desired stereocenter.
For example, the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to the acetate enolate can direct the aldol addition to phenylacetaldehyde to produce the desired syn or anti aldol adduct with high diastereoselectivity. Subsequent removal of the chiral auxiliary and esterification yields the enantiomerically enriched this compound.
Another approach is the use of a catalytic, asymmetric aldol reaction. This involves a chiral Lewis acid or a chiral organocatalyst to control the stereochemical outcome of the reaction between an achiral silyl enol ether and phenylacetaldehyde. The choice of catalyst and reaction conditions determines which diastereomer is formed preferentially.
Advanced Strategies for β-Carbon Functionalization
Recent advancements in organic synthesis have led to the development of novel strategies for the functionalization of the β-carbon of carbonyl compounds. These methods offer alternative routes to this compound and its analogs.
One such strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, such as methyl cinnamate. The use of a chiral catalyst can direct the addition of a hydride equivalent to the β-position, leading to the formation of the desired product with high enantioselectivity.
Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to introduce the phenyl group at the β-position of a suitable precursor. For example, a stereospecific coupling of a β-lactone with a phenylboronic acid derivative, catalyzed by a chiral palladium or nickel complex, could potentially be a viable route.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This includes the use of renewable feedstocks, reducing waste, and employing safer solvents and reaction conditions.
Solvent-Free and Water-Mediated Reactions
The development of solvent-free and water-mediated reactions is a key aspect of green chemistry. For the synthesis of this compound, performing reactions in water or without any solvent can significantly reduce the use of volatile organic compounds (VOCs).
Biocatalytic reductions of methyl 3-oxo-4-phenylbutanoate, as mentioned earlier, are often carried out in aqueous media, making them inherently greener than many traditional organic reactions. These enzymatic reactions can proceed with high efficiency and selectivity in water, avoiding the need for hazardous organic solvents.
Sustainable Catalysis and Atom Economy
The development of synthetic routes to chiral molecules like this compound is increasingly guided by the principles of green chemistry, emphasizing sustainable catalysis and high atom economy. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include the use of biocatalysis and organocatalysis in environmentally benign solvent systems.
Biocatalysis:
Enzymes and whole-cell systems have emerged as powerful tools for the asymmetric synthesis of chiral alcohols due to their exceptional selectivity and operation under mild, aqueous conditions. nih.gov Biocatalysis offers a sustainable alternative to conventional chemical methods, which can suffer from the use of hazardous metal catalysts and harsh reaction conditions. researchgate.net
A notable sustainable approach involves the bio-catalytic asymmetric reduction of a precursor ketone. For instance, a method for preparing the closely related (R)-2-hydroxy-4-phenylbutanoate ester utilizes a multi-step synthesis starting from inexpensive raw materials, benzaldehyde (B42025) and pyruvic acid. google.com The key step is an asymmetric reduction catalyzed by a recombinant carbonyl reductase, which proceeds with high enantioselectivity. google.com This biological method is highlighted as advantageous for being simple to operate, occurring under mild conditions, and being environmentally friendly compared to chemical methods that may require expensive chiral ligands and noble metal catalysts. google.com
Cascade biocatalysis represents a particularly advanced strategy, where multiple enzymatic reactions are performed in a single pot using a single recombinant strain expressing several different enzymes. researchgate.net This one-pot approach significantly enhances process efficiency and atom economy by minimizing intermediate purification steps, reducing solvent use, and saving time. researchgate.net
Organocatalysis in Green Solvents:
Asymmetric organocatalysis, the use of small chiral organic molecules as catalysts, provides another avenue for sustainable synthesis. This method avoids the use of potentially toxic and expensive heavy metals. The sustainability of these reactions can be further enhanced by employing bio-based or green solvents. For example, proline derivatives have been used as heterogeneous catalysts in ethanol-water mixtures, which are more sustainable than many traditional organic solvents. mdpi.com The use of such green reaction media is a critical aspect of modern organic synthesis. digitallibrary.co.in
Atom Economy:
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.
Asymmetric hydrogenation and transfer hydrogenation are prime examples of highly atom-economical reactions for producing chiral alcohols like this compound. encyclopedia.pub These methods directly add hydrogen atoms across a ketone functionality, incorporating all atoms into the product. In contrast, classical resolution methods have a theoretical maximum yield of only 50% for the desired enantiomer, making them highly atom-inefficient as the other enantiomer is often discarded. google.com The development of dynamic kinetic resolution (DKR) processes, often combining an enzyme or metal catalyst with a racemization catalyst, allows for the theoretical conversion of 100% of the starting material into a single enantiomer, dramatically improving atom economy. encyclopedia.pub
The following tables summarize and compare aspects of these sustainable methodologies.
Table 1: Comparison of Sustainable Catalytic Approaches for β-Hydroxy Ester Synthesis
| Catalytic System | Catalyst Type | Typical Solvents | Key Advantages | Enantioselectivity (ee) |
| Biocatalysis | Reductase Enzymes (isolated or whole-cell) | Aqueous buffers, Water/Organic co-solvents | High selectivity, Mild conditions, Environmentally benign nih.govgoogle.com | Often >99% |
| Organocatalysis | Proline derivatives, Chiral β-aminoalcohols | Ethanol/Water, 2-MeTHF, CPME mdpi.comencyclopedia.pub | Metal-free, Recyclable catalysts, Use of green solvents mdpi.com | Good to excellent |
| Metal Catalysis | Rhodium or Ruthenium complexes | 2-MeTHF, Methanol (B129727) encyclopedia.pub | High efficiency (DKR), High yields and diastereocontrol encyclopedia.pub | >99% |
This table presents typical data compiled from studies on analogous β-hydroxy esters to illustrate the capabilities of each system.
Table 2: Atom Economy in Different Synthetic Strategies
| Synthetic Strategy | Description | Theoretical Max. Atom Economy | Waste Products |
| Asymmetric Hydrogenation | Direct addition of H₂ to a prochiral ketone. | 100% | Minimal to none |
| Cascade Biocatalysis | Multiple enzymatic steps in a single pot. researchgate.net | Very High | Water, enzyme cofactors |
| Classical Resolution | Separation of a racemic mixture. | 50% | Unwanted enantiomer, resolving agent |
| Dynamic Kinetic Resolution (DKR) | Racemization of the unwanted enantiomer coupled with stereoselective reaction. encyclopedia.pub | 100% | Byproducts from racemization catalyst |
Advanced Stereochemical Investigations and Control in Chemical Transformations
Analytical Methodologies for Enantiomeric and Diastereomeric Purity Assessment
The precise quantification of stereoisomers is fundamental in asymmetric synthesis and chiral analysis. For methyl 3-hydroxy-4-phenylbutanoate, this involves the separation and detection of its enantiomers, (R)-methyl 3-hydroxy-4-phenylbutanoate and (S)-methyl 3-hydroxy-4-phenylbutanoate.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the separation and quantification of the enantiomers of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and thus, separation.
The most effective CSPs for resolving β-hydroxy esters are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govwindows.net These polymers form "chiral pockets" or grooves where analyte molecules can fit. The separation mechanism relies on a combination of interactions, including hydrogen bonding (with the hydroxyl and ester groups), π-π stacking (with the phenyl ring), and dipole-dipole interactions, which form transient diastereomeric complexes between the CSP and the individual enantiomers. nih.gov The stability of these complexes differs for each enantiomer, resulting in their separation. researchgate.net
Method development typically involves screening a variety of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD, Chiralpak® IA) with different mobile phases. nih.govnih.gov Normal-phase (using hexane/alcohol mixtures), polar organic (using pure alcohols or acetonitrile), and reversed-phase (using water/organic mixtures) modes can be explored to achieve optimal separation. windows.netrsc.org For instance, in the microbial reduction of the analogous ethyl 2-oxo-4-phenylbutanoate, chiral HPLC is the standard method to determine the enantiomeric excess (ee) of the resulting (R)- or (S)-ethyl 2-hydroxy-4-phenylbutanoate. researchgate.net
Table 1: Representative Chiral HPLC Conditions for Separation of β-Hydroxy Ester Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Application Reference |
| Chiralcel® OD-H | n-Hexane/2-Propanol (90:10, v/v) | 1.0 | 220 | General method for β-blockers nih.gov |
| Chiralpak® IA | Methyl-tert-butyl ether/Ethanol (95:5, v/v) | 0.8 | 215 | Separation of lansoprazole (B1674482) enantiomers nih.gov |
| Chiralpak® IG-3 | Acetonitrile/Water (70:30, v/v) | 1.0 | 225 | Separation of sertraline (B1200038) enantiomers nih.gov |
| Chiralpak® AS-H | n-Hexane/Ethanol/Diethylamine (80:20:0.1) | 1.0 | 254 | General screening method nih.gov |
This table presents typical conditions used for separating chiral compounds with similar functional groups to this compound, demonstrating common strategies.
Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used in conjunction with chiral auxiliaries. Enantiomers are indistinguishable in a standard achiral NMR environment, exhibiting identical spectra. However, the addition of a single enantiomer of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the racemic analyte creates a diastereomeric environment. researchgate.net
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of this compound. digitellinc.com These complexes have distinct NMR spectra, often resulting in the splitting of key proton signals. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. researchgate.net CSAs like quinine, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives, and cyclodextrins are commonly employed. researchgate.netnih.gov For carboxylic acids and esters, CSAs capable of hydrogen bonding and π-π interactions are particularly effective.
Chiral Derivatizing Agents (CDAs) , such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the hydroxyl group of this compound to form stable diastereomeric esters. nih.govresearchgate.net These diastereomers have different chemical properties and, therefore, distinct NMR spectra. A comparative analysis of the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters allows not only for the determination of enantiomeric purity but also for the assignment of the absolute configuration, as described in the next section. nih.gov
Table 2: Examples of Chiral Auxiliaries for NMR Analysis of Chiral Alcohols and Acids
| Chiral Auxiliary | Type | Analyte Class | Principle of Discrimination | Reference |
| Quinine | CSA | β-Hydroxy esters | Formation of diastereomeric H-bonded complexes | nih.gov |
| BINOL-based amino alcohol | CSA | Carboxylic acids | Diastereomeric salt formation via H-bonding and π-stacking | researchgate.net |
| Isohexide Carbamates | CSA | Amino acid esters | Diastereomeric complex formation via H-bonding and π-stacking | nih.gov |
| Mosher's Acid (MTPA-Cl) | CDA | Secondary alcohols | Formation of covalent diastereomeric esters | nih.gov |
Absolute and Relative Stereochemical Assignment
While purity assessment quantifies the stereoisomers present, the assignment of their actual three-dimensional arrangement (absolute and relative configuration) requires specialized chiroptical and crystallographic techniques.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopy techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.orgnih.gov
Optical Rotatory Dispersion (ORD) measures the variation in the optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org The resulting curve, known as a Cotton effect curve in the vicinity of an absorption band, is characteristic of the stereochemistry of the molecule.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.govnih.gov A CD spectrum shows positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's absolute configuration.
For this compound, the chromophores—the phenyl ring and the ester carbonyl group—are key to the CD and ORD signals. The spatial relationship between these chromophores and the stereocenter at C-3 dictates the sign and magnitude of the Cotton effects. By comparing the experimentally measured CD or ORD spectrum with spectra predicted by empirical rules (e.g., the Octant Rule for ketones) or quantum chemical calculations, the absolute configuration of the C-3 hydroxyl group can be assigned. nih.gov
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique maps the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule. However, obtaining a single crystal of an oil like this compound can be challenging.
A common strategy is to convert the chiral molecule into a crystalline derivative. This is achieved by reacting the hydroxyl group or the carboxylic acid (after hydrolysis of the ester) with a heavy-atom-containing chiral reagent of known absolute configuration. nih.gov For example, reacting the corresponding 3-hydroxy-4-phenylbutanoic acid with an enantiopure amine can form a diastereomeric salt that is more likely to crystallize.
Once a suitable crystal is obtained, anomalous dispersion X-ray diffraction is performed. The presence of a heavy atom allows for the unambiguous determination of the absolute configuration of the entire molecule, including the stereocenter of the original hydroxy ester. nih.gov
Stereoselectivity Mechanisms in Complex Reaction Systems
The synthesis of a single enantiomer of this compound is typically achieved through stereoselective reactions, such as the asymmetric reduction of a precursor ketone or a stereocontrolled aldol (B89426) reaction. Understanding the mechanisms governing this selectivity is crucial for optimizing reaction conditions and achieving high enantiopurity.
A primary route to chiral this compound is the asymmetric reduction of methyl 3-oxo-4-phenylbutanoate. This can be accomplished using biocatalysts (enzymes or whole microorganisms) or chiral metal catalysts.
Biocatalytic Reduction: Many microorganisms, such as Saccharomyces cerevisiae (baker's yeast), contain oxidoreductase enzymes capable of reducing ketones to alcohols with high stereoselectivity. researchgate.net The mechanism follows Prelog's rule, where the enzyme's active site orients the ketone substrate in a specific conformation. The hydride (from a cofactor like NADPH) is then delivered to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The choice of microorganism can even determine which enantiomer is produced. researchgate.net
Asymmetric Catalytic Hydrogenation: This method uses a chiral transition-metal complex (e.g., based on Ruthenium or Iridium) as a catalyst. The chiral ligands coordinated to the metal create a chiral environment around the active site. thieme-connect.de The ketone substrate (methyl 3-oxo-4-phenylbutanoate) coordinates to the metal center in a sterically favored orientation. Hydrogen is then delivered to a specific face of the carbonyl, resulting in the formation of one enantiomer of the hydroxy ester in high excess.
Another powerful method is the asymmetric aldol reaction . For instance, a boron-mediated aldol reaction between a boron enolate of methyl acetate (B1210297) and phenylacetaldehyde (B1677652) can be controlled by chiral auxiliaries or catalysts. rsc.org The reaction proceeds through a highly organized, six-membered cyclic transition state (a Zimmerman-Traxler model). The stereochemistry of the chiral auxiliary directs the facial approach of the aldehyde to the enolate, thereby controlling the absolute configuration of the newly formed stereocenters at C-2 and C-3. Subsequent removal of the auxiliary yields the desired β-hydroxy ester. nih.gov
Influence of Catalyst Structure and Reaction Conditions
The stereochemical outcome of a reaction can be exquisitely controlled by the use of chiral catalysts and the fine-tuning of reaction conditions. In the synthesis of β-hydroxy esters like this compound, a common approach involves the asymmetric reduction of the corresponding β-keto ester, Methyl 3-oxo-4-phenylbutanoate. The choice of catalyst and the operational parameters of the reaction are critical in determining the enantioselectivity of this transformation.
One powerful strategy employs biocatalysts, such as enzymes from various microorganisms. These biocatalytic reductions can exhibit high enantioselectivity, affording either the (R)- or (S)-enantiomer of the hydroxy ester depending on the specific microorganism used. For instance, in the reduction of a similar substrate, ethyl 2-oxo-4-phenylbutanoate, different yeast species have been shown to produce opposite enantiomers with varying degrees of success. While Saccharomyces cerevisiae and Dekkera sp. can yield the (S)-enantiomer with over 92% enantiomeric excess (ee), Kluyveromyces marxianus produces the (R)-enantiomer, albeit with a lower ee of 32%. bath.ac.uk This highlights the profound influence of the catalyst's active site architecture on the stereochemical pathway of the reaction.
In addition to biocatalysts, chiral metal complexes have emerged as versatile tools for enantioselective reductions. Copper-catalyzed conjugate reduction of α,β-unsaturated esters represents another avenue to chiral esters. A study utilizing a chiral phenol-N-heterocyclic carbene (NHC) ligand demonstrated the critical role of the catalyst's structural features. The presence of a phenolic hydroxyl group on the ligand was found to be essential for high enantioselectivity. When this hydroxyl group was replaced by a methoxy (B1213986) group, the enantioselectivity dropped dramatically, even though the reaction yield remained high. This underscores the importance of specific functional groups on the catalyst that can engage in secondary interactions with the substrate to enforce a particular stereochemical approach.
The geometry of the substrate can also interact with the catalyst and reaction conditions to dictate the stereochemical outcome. For example, in the aforementioned copper-catalyzed conjugate reduction, the (Z)- and (E)-isomers of the starting α,β-unsaturated ester yielded opposite enantiomers of the product, with the (Z)-isomer generally providing higher enantiomeric excess.
Table 1: Influence of Catalyst and Substrate Isomerism on the Enantioselective Reduction of an α,β-Unsaturated Ester
| Catalyst Ligand | Substrate Isomer | Enantiomeric Excess (ee) |
| Chiral Phenol-NHC (L1) | (Z)-ethyl 3-phenylbut-2-enoate | 69% |
| Chiral Methoxy-NHC (L2) | (Z)-ethyl 3-phenylbut-2-enoate | -10% |
| Achiral Dimesityl-NHC (L3) | (Z)-ethyl 3-phenylbut-2-enoate | 9% |
Furthermore, general methods for the enantioselective reduction of ketones using chiral oxazaborolidine catalysts, often generated in situ, provide a framework for understanding how catalyst structure directs stereoselectivity in the reduction of β-keto esters. bath.ac.uknih.gov These catalysts create a chiral environment around the carbonyl group, forcing the hydride reagent to attack from a specific face, thus leading to the formation of one enantiomer in excess.
Substrate-Controlled Diastereoselection
In addition to catalyst control, the inherent stereochemistry within a substrate molecule can be harnessed to direct the formation of new stereocenters. This strategy, known as substrate-controlled diastereoselection, is particularly relevant in the synthesis of molecules with multiple chiral centers, such as specific diastereomers of this compound. A key reaction for establishing the carbon framework of this molecule is the aldol reaction between an enolate of a methyl ester and phenylacetaldehyde. The stereochemical course of this reaction can be influenced by the geometry of the enolate and the use of chiral auxiliaries.
The diastereoselectivity of the aldol reaction is often governed by the geometry of the enolate (Z or E), which in turn can be controlled by the reaction conditions, such as the choice of solvent and temperature. For the aldol reaction of methyl phenylacetate, it has been demonstrated that the diastereoselectivity can be switched between the syn and anti products by simply altering the solvent or reaction temperature. nih.gov For instance, in dichloromethane (B109758) (CH₂Cl₂), the reaction favors the anti-diastereomer at -78 °C, while the syn-diastereomer is preferred at room temperature. nih.gov This control arises from the different transition state geometries favored under different conditions.
To achieve higher levels of diastereoselectivity and to control the absolute stereochemistry, chiral auxiliaries are often employed. These are chiral molecules that are temporarily attached to the substrate and are removed after the desired stereoselective transformation. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric aldol reactions. wikipedia.orgnih.gov When an acetate unit is attached to an Evans auxiliary, the resulting chiral enolate reacts with an aldehyde, such as phenylacetaldehyde, in a highly diastereoselective manner. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of the aldehyde to the opposite face and leading to the formation of a single diastereomer. nih.govnumberanalytics.com
The general principle of using a chiral auxiliary to control the stereochemistry of an aldol reaction is a powerful tool for the synthesis of specific stereoisomers of β-hydroxy esters. By selecting the appropriate enantiomer of the chiral auxiliary, it is possible to access either the syn or anti aldol adduct with high stereochemical purity.
Table 2: Diastereoselective Aldol Reaction of Methyl Phenylacetate
| Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| Dichloromethane | -78 | Favors anti |
| Dichloromethane | Room Temperature | Favors syn |
| Nonpolar Solvents | Room Temperature | Favors anti |
| Nonpolar Solvents | Reflux | Favors syn |
Mechanistic Studies of Reactions Involving Methyl 3 Hydroxy 4 Phenylbutanoate and Its Precursors
Reaction Kinetics and Rate-Determining Steps in Synthesis
The kinetics of the synthesis of Methyl 3-hydroxy-4-phenylbutanoate are highly dependent on the chosen reaction pathway, whether it involves catalytic hydrogenation or stoichiometric reduction.
In enzyme-catalyzed reductions, the turnover number (kcat) is dictated by the slowest step in the catalytic cycle, which can be either the chemical transformation (e.g., hydride transfer) or the release of the product or cofactor. nih.gov For some enzymatic reductions of related keto esters, a "burst" phase is observed in pre-steady-state kinetics, indicating a rapid chemical step followed by a slower, rate-limiting product release. nih.gov Conversely, for other substrates, the chemical step itself is slower and becomes the rate-determining step of the reaction. nih.gov
For reductions using stoichiometric reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727), computational studies using Density Functional Theory (DFT) have shed light on the reaction mechanism. These studies have identified the nucleophilic addition of the borohydride to the ester group, which proceeds through a six-membered cyclic intermediate, as the rate-determining step. youtube.com This step has a significantly higher activation energy compared to the initial, faster reduction of the ketone carbonyl. youtube.com
In the context of the widely used Noyori asymmetric hydrogenation with Ruthenium-BINAP catalysts, kinetic analyses and experimental observations point to the hydride transfer from the ruthenium complex to the carbonyl carbon of the coordinated keto ester as the key rate-determining and selectivity-determining step. nih.gov For similar cobalt-catalyzed hydrogenations of enamides, the reaction rate has been shown to be first-order with respect to both the catalyst-substrate complex and the hydrogen pressure, with the irreversible addition of H₂ being the rate-determining step. nsf.gov
Table 1: Comparison of Rate-Determining Steps in Different Reduction Methods
| Reduction Method | Reagents/Catalyst | Typical Rate-Determining Step | Kinetic Observations |
| Enzymatic Reduction | Aldo-keto Reductases | Product release or chemical (hydride) transfer | "Burst" kinetics or linear kinetics depending on substrate nih.gov |
| Borohydride Reduction | NaBH₄/Methanol | Nucleophilic addition to the ester group | Higher activation energy for ester reduction vs. ketone reduction youtube.com |
| Asymmetric Hydrogenation | Ru-BINAP / H₂ | Hydride transfer to the carbonyl carbon | Controls enantioselectivity nih.gov |
| Asymmetric Hydrogenation | Co-DuPhos / H₂ | Irreversible H₂ addition | First-order in catalyst and H₂ pressure nsf.gov |
Elucidation of Transition State Structures and Energetics
Understanding the geometry and energy of transition states is paramount for explaining the high levels of enantioselectivity achieved in the asymmetric synthesis of this compound. Computational and experimental studies of the Noyori asymmetric hydrogenation have provided detailed models.
The chirality of the final product is dictated by the energy difference between two possible diastereomeric transition states. In the Ru-BINAP catalyzed hydrogenation of Methyl 3-oxo-4-phenylbutanoate, the rigid C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium center. harvard.edu This forces the phenyl groups on the phosphine (B1218219) to adopt a specific conformation, effectively blocking two of the four coordination quadrants around the metal. harvard.eduyoutube.com
The substrate, Methyl 3-oxo-4-phenylbutanoate, coordinates to the ruthenium as a chelate, with both the ketone and ester carbonyls interacting with the metal. This chelation is crucial for stabilizing the transition state. nih.gov The two competing transition states involve the approach of the ketone from two different faces (Si-face or Re-face) to the ruthenium hydride. One of these approaches is sterically favored, allowing the substrate to fit into an unhindered quadrant, while the other is disfavored due to repulsive steric interactions between the substrate's phenyl group and a phenyl group of the BINAP ligand. nih.govharvard.edu This energetic difference, often several kcal/mol, leads to the preferential formation of one enantiomer. For instance, an (R)-BINAP catalyst typically yields the (R)-β-hydroxy ester. nih.gov DFT calculations have confirmed that the ligation of the ester's carbonyl oxygen to the ruthenium center is critical for catalytic activity as it stabilizes the preferred transition state. nih.gov
For NaBH₄ reductions, DFT calculations have quantified the energy barriers for the sequential reduction steps. The energy barrier for the reduction of the ketone group is significantly lower (e.g., ~26 kcal/mol) than that for the reduction of the ester group (~51 kcal/mol), confirming that the initial formation of the hydroxy ester is kinetically preferred. youtube.com
Identification and Role of Reactive Intermediates
The reaction pathway from Methyl 3-oxo-4-phenylbutanoate to its hydroxylated product involves several key reactive intermediates.
Precursor: The primary precursor is Methyl 3-oxo-4-phenylbutanoate . nih.govfishersci.catcichemicals.com This β-keto ester exists in equilibrium with its enol tautomer, although mechanistic studies suggest the reaction proceeds via the keto form. harvard.edu
Active Catalyst: In Noyori-type hydrogenations, the commercially available precatalyst, such as RuCl₂(BINAP), is converted in situ to the active catalytic species. This active form is a ruthenium hydride complex, for example, RuHCl(BINAP) . nih.govnrochemistry.com
Catalyst-Substrate Complex: The keto ester substrate coordinates with the active ruthenium hydride catalyst. A crucial intermediate is a σ-type chelate complex where both the ketone and ester carbonyl oxygens bind to the ruthenium center. nih.gov
Protonated Intermediate: It is proposed that this chelate complex is then protonated at the ketone's carbonyl oxygen. This protonation, often by trace amounts of HCl generated during the catalyst activation, increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydride attack. nih.gov
Product Complex: After the hydride transfer, the product, this compound, remains coordinated to the ruthenium center in a product-catalyst complex . nih.gov This complex is then broken by the entry of solvent molecules, regenerating the active catalyst for the next cycle. nih.gov
In other related reactions, different intermediates are proposed. For instance, the transesterification of β-keto esters may proceed through an acylketene intermediate . rsc.org
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can dramatically influence the reaction rate and selectivity in the synthesis of this compound, particularly in catalytic hydrogenations.
Studies on the Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters have shown that protic alcoholic solvents, such as methanol and ethanol, yield the highest catalytic activities. bgu.ac.ilresearchgate.net This is attributed to the dual role of the solvent: it acts as a proton source to facilitate the reaction and, crucially, it aids in the product release step. By coordinating to the ruthenium center, the solvent displaces the newly formed this compound, freeing the catalyst to re-enter the catalytic cycle. bgu.ac.ilresearchgate.net Aprotic solvents generally lead to a significant decrease in both reaction rate and enantioselectivity. researchgate.net
The presence of water has been found to be detrimental, lowering both the activity and the enantioselectivity of the hydrogenation. bgu.ac.ilresearchgate.net Conversely, in some palladium-catalyzed systems for related ketones, a highly polar and acidic solvent like 2,2,2-trifluoroethanol (B45653) (TFE) has been identified as optimal. organic-chemistry.org The polarity and hydrogen-bonding ability of the solvent are thus key parameters in determining catalytic performance. researchgate.net
Table 2: Effect of Solvent on Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP
| Solvent | Relative Activity | Role of Solvent | Reference |
| Methanol | High | Proton donor, accelerates product release | bgu.ac.ilresearchgate.net |
| Ethanol | High | Proton donor, accelerates product release | bgu.ac.ilresearchgate.net |
| Isopropanol | High | Proton donor, accelerates product release | bgu.ac.ilresearchgate.net |
| Aprotic Solvents (e.g., THF, CH₂Cl₂) | Low to Moderate | Poor proton donor, slower product release | researchgate.net |
| Water (in mixture) | Detrimental | Can lead to catalyst decomposition/inhibition | bgu.ac.ilresearchgate.net |
Isotope Labeling Studies for Mechanistic Insights
Isotope labeling is a powerful tool for elucidating reaction mechanisms, offering definitive evidence for proposed pathways. In the synthesis of this compound, such studies have been crucial for understanding the nature of the substrate during the reduction.
A key question in the hydrogenation of β-keto esters is whether the reaction proceeds via the keto tautomer or the enol tautomer. An elegant isotope labeling experiment provided a clear answer. When the hydrogenation of a β-keto ester, deuterated at the α-position, was carried out using a Ru-BINAP catalyst, the deuterium (B1214612) was fully retained in the β-hydroxy ester product. harvard.edu This result unequivocally demonstrates that the hydrogenation occurs directly on the keto form. If the reaction had proceeded through the enol, the α-deuterium would have been lost via enolization, which is known to be a rapid process. harvard.edu
Furthermore, studies on related catalytic systems using a mixture of H₂ and D₂ (as HD) or measuring the kinetic isotope effect (KIE) of H₂ vs. D₂ have been used to probe the hydrogen activation and transfer steps. For example, in a cobalt-catalyzed enamide hydrogenation, such experiments helped establish that the addition of hydrogen is an irreversible step in the catalytic cycle. nsf.gov These techniques, while not always applied directly to this compound, represent standard methods for gaining deep mechanistic insight into the hydrogenation processes used for its synthesis. wikipedia.orgnptel.ac.in
Computational and Theoretical Chemistry of Methyl 3 Hydroxy 4 Phenylbutanoate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of methyl 3-hydroxy-4-phenylbutanoate. These methods model the behavior of electrons within the molecule, offering a detailed picture of its chemical nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For β-hydroxy esters like this compound, DFT studies are particularly valuable for understanding reaction mechanisms and predicting stereoselectivity.
While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous β-hydroxy esters provides a framework for understanding its likely reactivity. For instance, DFT calculations have been successfully employed to rationalize the stereochemical outcomes of reactions involving β-hydroxy esters. These studies often focus on the transition states of reactions, such as acylations or eliminations, to determine which stereoisomer is energetically favored. A computational investigation into the kinetic resolution of racemic β-hydroxy esters using a planar-chiral DMAP derivative catalyst has demonstrated the utility of DFT in modeling the potential-energy surface, including the acylation and stereoselective transition states. researchgate.netmdpi.com
In the context of this compound, DFT calculations could be used to model the transition states for the formation of different stereoisomers. By calculating the energies of these transition states, one can predict the diastereomeric and enantiomeric ratios of a given reaction. For example, in a catalyzed reaction, DFT can model the interaction between the substrate and the catalyst, revealing the origins of stereoselectivity. nih.gov Studies on similar systems have shown that electron-withdrawing or -donating groups on the aromatic ring can influence the selectivity, a factor that can be quantitatively assessed using DFT. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Studying β-Hydroxy Esters
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry optimization and frequency calculations. |
| M06-2X | 6-311++G(d,p) | More accurate energy calculations, including dispersion effects. |
| ωB97X-D | def2-TZVP | Good for non-covalent interactions and reaction barrier heights. |
This table represents common combinations used in computational chemistry for molecules of similar size and functionality and is not based on a specific study of this compound.
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are often used for high-accuracy calculations of molecular conformations and energies.
For this compound, ab initio calculations can determine the most stable conformations of the molecule. The flexibility of the butyl chain and the rotational freedom around the C-C and C-O bonds mean that the molecule can exist in several different spatial arrangements. A study on a structurally related molecule, phenyl benzoate (B1203000), utilized ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to investigate its conformational properties. nih.govresearchgate.net These calculations revealed the preferred orientations of the phenyl rings and the ester group.
Similarly, for this compound, ab initio calculations could map the potential energy surface as a function of key dihedral angles. This would identify the low-energy conformers and the energy barriers between them. Such information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Table 2: Comparison of Ab Initio Methods for Conformational Analysis
| Method | Description | Advantages | Disadvantages |
| Hartree-Fock (HF) | A mean-field approach that does not fully account for electron correlation. | Computationally less expensive than more advanced methods. | Can be inaccurate for systems where electron correlation is important. |
| Møller-Plesset (MP2) | Includes electron correlation effects through perturbation theory. | More accurate than HF for many systems. | Computationally more demanding than HF. |
| Coupled Cluster (CC) | A highly accurate method that includes electron correlation to a high degree. | Considered the "gold standard" for many applications. | Very computationally expensive, often limited to smaller molecules. |
This table provides a general overview of these methods and their applicability.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility and dynamics of this compound in different environments, such as in a solvent or interacting with a biological target.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. The simulation proceeds by integrating Newton's equations of motion over time, generating a trajectory of the molecule's positions and velocities. A recent study highlights a new approach to generate robust reference datasets for training machine-learned potentials (MLPs) that can lead to stable and accurate MD simulations of flexible molecules. rsc.org
For this compound, MD simulations could be used to explore its conformational landscape in solution. This would reveal the distribution of different conformers and the timescales of transitions between them. Such information is important for understanding the molecule's average shape and how it might interact with other molecules. MD simulations are also instrumental in studying the behavior of ester-containing molecules in various environments, such as in lipid bilayers or mixed insulating oils. nih.govnih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra and confirming molecular structures.
For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.net By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted and compared with experimental data.
Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations can help in the assignment of the various peaks in the experimental IR spectrum to specific vibrational modes of the molecule. For instance, the characteristic C=O stretching frequency of the ester group and the O-H stretching frequency of the hydroxyl group can be predicted. A study on phenyl benzoate demonstrated that scaled quantum mechanical force field (SQM) techniques applied to DFT-calculated harmonic force constants can lead to excellent agreement with experimental IR and Raman spectra. nih.govresearchgate.net
Table 3: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Corresponding Functional Group |
| ¹H NMR Chemical Shift (ppm) | ~7.2-7.4 | Phenyl group protons |
| ¹H NMR Chemical Shift (ppm) | ~4.1 | Proton on the carbon bearing the hydroxyl group |
| ¹H NMR Chemical Shift (ppm) | ~3.6 | Methyl ester protons |
| ¹³C NMR Chemical Shift (ppm) | ~172 | Ester carbonyl carbon |
| IR Frequency (cm⁻¹) | ~3400 (broad) | O-H stretch |
| IR Frequency (cm⁻¹) | ~1735 | C=O stretch (ester) |
This table contains hypothetical predicted values based on typical chemical shifts and vibrational frequencies for the functional groups present in this compound and is for illustrative purposes only.
Quantitative Structure-Property Relationships (QSPR) in Related Phenylbutanoates
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties. nih.gov These models are used to predict the properties of new, unsynthesized compounds based on their molecular descriptors.
While no specific QSPR studies on this compound were found, the methodology has been widely applied to esters to predict various properties. For example, QSPR models have been developed to predict the flash points, viscosity index, and pour point of various esters. nih.govresearchgate.net These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.
For a series of phenylbutanoates, a QSPR study could be developed to predict properties like solubility, lipophilicity (logP), or boiling point. This would involve synthesizing a set of related compounds, measuring their properties experimentally, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. Such a model could then be used to design new phenylbutanoate derivatives with desired properties.
Applications As a Building Block in Advanced Organic Synthesis
Synthesis of Chiral Fine Chemicals and Pharmaceutical Intermediates (Non-Clinical Focus)
The stereochemistry of drug molecules is crucial for their efficacy and safety, making the synthesis of single-enantiomer compounds a significant focus in the pharmaceutical industry. nih.gov Chiral β-hydroxy esters, such as methyl 3-hydroxy-4-phenylbutanoate, are key intermediates in the synthesis of a wide range of pharmaceutical compounds due to the strategic placement of their functional groups. nih.govnih.gov
The value of this compound lies in its role as a chiral synthon. Through biocatalytic methods or asymmetric chemical synthesis, specific stereoisomers of this compound can be produced in high enantiomeric excess. nih.gov These enantiomerically pure compounds serve as starting materials for more complex chiral molecules. For instance, the hydroxyl and ester functionalities can be selectively modified. The hydroxyl group can be oxidized to a ketone, protected, or used as a handle for introducing other functional groups, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides.
A prominent example of the utility of similar chiral building blocks is in the synthesis of precursors for carbapenem (B1253116) and penem (B1263517) antibiotics. nih.gov For example, (R)-4-chloro-3-hydroxybutanoate, a related chiral hydroxy ester, is a key intermediate for azetidinone derivatives, which form the core of these antibiotics. nih.gov Similarly, the structural motif of this compound is found within more complex molecules that are investigated for various biological activities.
Research has demonstrated the synthesis of various chiral molecules using related hydroxy esters as starting points. The table below illustrates examples of transformations and the resulting compound classes, highlighting the synthetic versatility of this structural motif.
| Starting Material Motif | Transformation | Resulting Compound Class | Relevance |
| Chiral β-Hydroxy Ester | Oxidation and Amination | β-Amino acids | Building blocks for peptides and other bioactive molecules |
| Chiral β-Hydroxy Ester | Cyclization | Lactones | Core structures in natural products and signaling molecules |
| Chiral β-Hydroxy Ester | Chain Extension and Functionalization | Polyketide-like structures | Precursors for complex natural product synthesis |
| Chiral β-Hydroxy Ester | Reduction and Derivatization | 1,3-Diols | Versatile intermediates for further synthesis |
These transformations underscore the role of this compound as a foundational element for producing high-value, enantiomerically pure chemicals for further research and development in the pharmaceutical and fine chemical industries.
Precursor in the Development of Advanced Materials and Ligands
The structural characteristics of this compound also make it a valuable precursor in materials science, particularly in the synthesis of biodegradable polymers and specialized ligands for catalysis. Its hydroxy-acid functionality is the basic repeating unit of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by bacteria. nsf.gov
While naturally occurring PHAs like poly[(R)-3-hydroxybutyrate] (P3HB) have garnered industrial interest as alternatives to conventional plastics, they can suffer from brittleness and thermal instability. nsf.gov Chemical synthesis allows for the creation of modified PHAs with tailored properties. This compound, with its phenyl substituent, can be envisioned as a monomer for creating specialty polyesters with unique thermal and mechanical properties, such as increased rigidity and a higher glass transition temperature, imparted by the bulky phenyl groups along the polymer chain.
Furthermore, the chiral diol or amino alcohol derivatives of this compound are excellent candidates for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce stereoselectivity in chemical reactions. The precise spatial arrangement of the functional groups, dictated by the chiral center, is key to the effectiveness of these ligands.
The table below outlines potential applications in materials and ligand synthesis derived from the core structure of this compound.
| Derivative of this compound | Application Area | Function |
| Dimerized and Polymerized Ester | Advanced Materials | Creation of specialty biodegradable polyesters with modified properties. |
| Corresponding Amino-alcohol | Ligand Synthesis | Forms the backbone of chiral ligands for asymmetric metal-catalyzed reactions. |
| Diol (from ester reduction) | Ligand Synthesis | Used to create bidentate ligands for transition metal catalysts. |
Role in the Total Synthesis of Complex Organic Molecules
One significant application of structurally related building blocks is in the synthesis of 1,3-diamino-4-phenylbutan-2-ol (DAPB) derivatives. nih.gov These DAPB structures are core motifs in a wide range of therapeutically important molecules, including potent HIV protease inhibitors. nih.gov The synthesis of these complex molecules often relies on a stereoselective approach where a chiral precursor dictates the stereochemistry of the final product.
A synthetic strategy might involve the conversion of the methyl ester of this compound into an amide, followed by stereoselective introduction of an amino group and reduction of the newly formed amide. The existing hydroxyl group on the C3 carbon helps direct the stereochemical outcome of subsequent reactions, demonstrating the power of substrate-controlled synthesis.
The following table illustrates a conceptual synthetic pathway for a complex molecule starting from a this compound-like precursor.
| Synthetic Step | Intermediate | Key Transformation |
| 1 | N-Substituted 3-hydroxy-4-phenylbutanamide | Amidation of the methyl ester. |
| 2 | N-Substituted 3-hydroxy-2-amino-4-phenylbutanamide | Stereoselective introduction of an amino group at the C2 position. |
| 3 | 1,3-Diamino-4-phenylbutan-2-ol derivative | Reduction of the amide carbonyl to a methylene (B1212753) group. |
This stepwise construction highlights how the simple yet well-defined structure of this compound can be elaborated into a significantly more complex and biologically relevant molecule. nih.gov
Utilization in Catalytic Cycle Development
The development of novel catalytic cycles is a frontier in organic chemistry, aiming to create more efficient and selective chemical transformations. Substrates like this compound and its derivatives are ideal for testing and optimizing these new catalytic systems.
A recent development in catalysis is the use of dual photoredox and cobalt catalysis to achieve remote-selective hydrofunctionalization of alkenes. acs.org For example, a novel catalytic cycle has been developed for the formal 1,3-hydrohalogenation of allyl carboxylates. acs.org This reaction proceeds through a radical-based pathway involving a metal-hydride hydrogen atom transfer (MHAT), a 1,2-radical acyloxy migration (1,2-RAM), and a halogen atom transfer (XAT). acs.org
An unsaturated precursor to this compound, such as methyl 3-oxo-4-phenylbutanoate, could be converted to an allyl ester and serve as a substrate to probe the efficiency and selectivity of such a catalytic cycle. The reaction would test the ability of the catalyst to control regioselectivity, diverging from classical Markovnikov addition patterns.
The proposed catalytic cycle for such a transformation is detailed below:
Initiation : A cobalt-hydride species, generated photocatalytically, initiates a hydrogen atom transfer to the alkene, forming a β-acyloxy radical. acs.org
Radical Migration : The resulting radical undergoes a 1,2-acyloxy migration to form a more stable tertiary radical. acs.org
Halogen Transfer : A cobalt-halide complex transfers a halogen atom to the tertiary radical, affording the final 1,3-hydrohalogenated product and regenerating the cobalt catalyst. acs.org
The successful application of this catalytic cycle to a substrate derived from this compound would demonstrate the utility of the method for creating β-acyloxy alkyl halides, which are themselves valuable synthetic intermediates. acs.org This showcases how the compound can play a role not just as a building block for products, but also as a tool for advancing the fundamental science of catalysis.
Advanced Analytical Methodologies for Research and Development
Hyphenated Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Impurity Profiling and Reaction Monitoring
Hyphenated chromatography-mass spectrometry techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are fundamental tools in the analysis of Methyl 3-hydroxy-4-phenylbutanoate. ijprajournal.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial for impurity profiling and monitoring the progress of chemical reactions. ijprajournal.comnih.gov
Impurity profiling is essential to ensure the quality and safety of a chemical substance. ijprajournal.com In the synthesis of this compound, potential impurities can include unreacted starting materials, such as Methyl 3-oxo-4-phenylbutanoate, by-products from side reactions, or degradation products. nih.gov LC-MS is highly effective for this purpose, as it can separate the target compound from trace-level impurities, which are then identified by their mass-to-charge ratio (m/z). hpst.czenovatia.com The high sensitivity of modern MS detectors allows for the detection and quantification of impurities even at very low levels. rsc.org
Reaction monitoring by LC-MS or GC-MS allows chemists to track the consumption of reactants and the formation of products in real-time. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurity formation. For instance, analyzing aliquots from the reaction mixture can confirm the conversion of the keto group in Methyl 3-oxo-4-phenylbutanoate to the hydroxyl group in the final product. nih.gov
Table 1: Application of Chromatography-Mass Spectrometry in the Analysis of this compound
| Analytical Technique | Application | Key Information Obtained | Potential Impurities Detected |
|---|---|---|---|
| GC-MS | Analysis of volatile derivatives, reaction monitoring | Molecular weight confirmation, identification of volatile by-products | Residual solvents, starting materials like Methyl 3-oxo-4-phenylbutanoate nih.gov |
| LC-MS/MS | Impurity profiling, reaction monitoring, quantitative analysis | Precise mass of parent compound and impurities, fragmentation patterns for structural elucidation | Unreacted starting materials, over-oxidized products, dimers, degradation products hpst.czenovatia.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-ppm mass accuracy. hpst.cz This precision allows for the determination of the elemental composition of a molecule from its exact mass.
For this compound (C11H14O3), the computed monoisotopic mass is 194.094294304 Da. nih.gov An HRMS instrument would be able to measure the mass to several decimal places, allowing for the confirmation of this specific molecular formula and distinguishing it from other potential compounds with the same nominal mass. This capability is invaluable for confirming the structure of newly synthesized molecules and for identifying unknown impurities or metabolites. When analyzing derivatives, such as an acetylated or silylated form of the hydroxyl group, HRMS can confirm the addition of the specific functional group by calculating the new exact mass and verifying the change in elemental composition.
Table 2: HRMS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H14O3 | nih.gov |
| Computed Monoisotopic Mass | 194.094294304 Da | nih.gov |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons in this compound, multi-dimensional NMR techniques are required for complete and unambiguous structural elucidation. nih.govdocbrown.info Techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei, which are essential for piecing together complex molecular structures.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the ethyl fragment (-CH2-CH-), and between the benzylic protons (-CH2-Ph) and the adjacent methine proton (-CH-OH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different fragments of the molecule. For example, HMBC would show a correlation from the methyl ester protons (-OCH3) to the ester carbonyl carbon (C=O), and from the aromatic protons to the various carbons within the phenyl ring and the benzylic carbon.
Together, these multi-dimensional NMR experiments provide a detailed connectivity map of the molecule, confirming the carbon skeleton and the placement of functional groups.
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. researchgate.net The absorption of infrared radiation or the scattering of laser light causes molecular vibrations (stretching, bending) at specific frequencies that are characteristic of the bonds and functional groups within the molecule.
For this compound, the key functional groups each have distinct vibrational frequencies. The presence of a broad absorption band in the FTIR spectrum around 3500-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1735 cm⁻¹ is characteristic of the C=O stretching of the ester group. The aromatic phenyl group would give rise to several peaks, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Ester (C=O) | C=O Stretch | ~1735 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Comparing experimental FTIR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can provide a deeper understanding of the molecule's vibrational modes and its preferred conformation. researchgate.net
Advanced X-ray Diffraction Techniques for Solid-State Stereochemical Confirmation
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure. researchgate.net This technique provides definitive confirmation of the molecular connectivity, bond lengths, bond angles, and, crucially, the solid-state stereochemistry. acs.org
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). X-ray diffraction analysis of a single crystal of an enantiomerically pure sample would unambiguously determine its absolute configuration (R or S). This is considered the "gold standard" for stereochemical assignment. The resulting crystal structure provides a detailed model showing the exact spatial arrangement of every atom in the molecule, which is invaluable for understanding its interaction with other molecules, such as biological receptors or chiral catalysts. acs.org
Future Research Directions and Emerging Paradigms
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov For the synthesis of Methyl 3-hydroxy-4-phenylbutanoate, the adoption of flow chemistry could address several challenges inherent in batch production.
Continuous flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation. For instance, the reduction of a ketoester precursor to form the hydroxyl group in this compound could be significantly optimized in a flow system, minimizing over-reduction or other side reactions.
Moreover, the use of hazardous reagents or the generation of unstable intermediates can be managed more safely in a continuous flow setup. nih.gov The small hold-up volume of the reactor minimizes the risk associated with highly reactive species. Research in this area could focus on developing a multi-step continuous synthesis of this compound, where crude product from one step is directly fed into the next reactor, eliminating the need for intermediate purification and isolation, thus saving time, solvents, and resources.
A hypothetical continuous flow process for the synthesis of this compound could involve the Heck reaction of an appropriate aryl halide and an acrylate (B77674) derivative in a packed-bed reactor containing a heterogeneous palladium catalyst. beilstein-journals.org The resulting intermediate could then be subjected to a reduction step in a subsequent flow reactor.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Often challenging and non-linear | More straightforward and predictable |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing |
| Efficiency | Can lead to lower yields and more byproducts | Often results in higher yields and purity |
| Footprint | Larger equipment and plant space required | More compact and smaller footprint |
Exploration of Photocatalytic and Electrocatalytic Transformations for its Synthesis
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. nih.gov These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.
For the synthesis of this compound, photocatalysis could be employed in novel carbon-carbon bond-forming reactions. For example, a photocatalytic approach could enable the coupling of readily available precursors that are unreactive under conventional thermal conditions. Visible-light photocatalysis, in particular, has been recognized for its ability to promote single electron transfer (SET) processes, opening up unique reaction pathways. nih.gov
Electrocatalysis offers another promising avenue. By using electricity to mediate redox reactions, the need for chemical oxidants or reductants can be eliminated, thereby reducing waste. The stereoselective reduction of a β-ketoester precursor to the corresponding β-hydroxyester is a critical step in the synthesis of enantiomerically pure this compound. Electrocatalytic methods, particularly when combined with chiral mediators or electrodes, could provide a highly efficient and environmentally friendly way to achieve this transformation.
Future research would involve screening various photocatalysts and electrocatalytic systems to identify optimal conditions for key bond-forming and functional group transformation steps in the synthesis of this compound.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. nih.gov For a target molecule like this compound, these computational tools can significantly accelerate the development of efficient and robust synthetic routes.
Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. This "forward-reaction prediction" can help chemists anticipate potential side products and impurities. nih.gov More powerfully, retrosynthesis algorithms, powered by AI, can propose novel synthetic pathways to a target molecule that a human chemist might not have considered.
Once a promising synthetic route is identified, ML models can be used to optimize reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, to maximize yield and minimize waste. This is often coupled with automated reaction platforms, creating a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI for further learning and optimization.
The development of a highly efficient synthesis of this compound could be fast-tracked by employing these in silico tools, reducing the number of experiments required and saving significant time and resources.
Expanding the Scope of Sustainable Chemistry Principles in its Production and Derivatization
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. sigmaaldrich.comresearchgate.netnih.govmsu.edu The future production and derivatization of this compound will undoubtedly be guided by these principles.
Key areas of focus for applying green chemistry to the synthesis of this compound include:
Use of Renewable Feedstocks : Exploring biosynthetic routes or utilizing precursors derived from renewable biomass instead of petroleum-based starting materials. sigmaaldrich.comnih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. sigmaaldrich.com
Catalysis : Employing highly selective and efficient catalytic methods, including biocatalysis (using enzymes) and heterogeneous catalysis, to reduce the need for stoichiometric reagents and simplify purification. nih.govedu.krd
Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. sigmaaldrich.comnih.gov
Energy Efficiency : Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov
Reduction of Derivatives : Avoiding the use of protecting groups in the synthetic sequence to reduce the number of steps and the amount of waste generated. sigmaaldrich.comnih.gov
By systematically applying these principles, the environmental footprint of producing and using this compound can be significantly reduced, aligning its chemical lifecycle with the goals of sustainability.
Table 2: The 12 Principles of Green Chemistry
| Principle Number | Principle Name |
|---|---|
| 1 | Prevention |
| 2 | Atom Economy |
| 3 | Less Hazardous Chemical Syntheses |
| 4 | Designing Safer Chemicals |
| 5 | Safer Solvents and Auxiliaries |
| 6 | Design for Energy Efficiency |
| 7 | Use of Renewable Feedstocks |
| 8 | Reduce Derivatives |
| 9 | Catalysis |
| 10 | Design for Degradation |
| 11 | Real-time analysis for Pollution Prevention |
Q & A
Q. What are the common synthetic routes for Methyl 3-hydroxy-4-phenylbutanoate, and what factors influence yield optimization?
- Methodological Answer : The esterification of 3-hydroxy-4-phenylbutanoic acid with methanol is a primary route, employing acid catalysts (e.g., sulfuric acid) under reflux to drive the reaction to completion . Yield optimization depends on:
- Catalyst concentration : Higher acid concentrations accelerate esterification but may increase side reactions.
- Temperature control : Prolonged reflux (~6–8 hours) ensures equilibrium shifts toward ester formation.
- Purification : Distillation or crystallization removes unreacted starting materials and byproducts.
Industrial-scale synthesis may adopt continuous flow reactors for improved efficiency .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose- or cellulose-based) to resolve enantiomers. Mobile phase composition (e.g., hexane/isopropanol) is optimized for retention time separation .
- Optical Rotation : Compare observed rotation with literature values for enantiomeric excess (e.e.) determination.
- NMR with Chiral Shift Reagents : Eu(hfc)₃ or other lanthanide complexes induce diastereomeric splitting in proton or carbon spectra .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns against theoretical predictions .
- ¹H/¹³C NMR : Assign peaks for the phenyl group (δ 7.2–7.4 ppm), methoxy ester (δ 3.6–3.8 ppm), and hydroxyl-bearing carbon (δ 70–75 ppm) .
Advanced Research Questions
Q. What computational methods predict the reactivity and stereoselectivity of this compound in enzymatic catalysis?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict activation energies and stereochemical outcomes in enzyme-catalyzed reactions (e.g., lipase-mediated ester hydrolysis) .
- Molecular Dynamics (MD) : Simulates enzyme-substrate binding to identify key residues influencing enantioselectivity .
- Table : Computational Parameters for Enzyme-Substrate Docking
| Software | Force Field | Simulation Time | Key Output |
|---|---|---|---|
| GROMACS | CHARMM36 | 100 ns | Binding affinity, H-bond interactions |
Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate samples at pH 2–12 (buffered solutions) and monitor degradation via HPLC at intervals (0, 1, 7, 30 days).
- Degradation Product Identification : Use LC-MS/MS to detect and characterize byproducts (e.g., hydrolysis to 3-hydroxy-4-phenylbutanoic acid) .
- Statistical Analysis : Apply ANOVA to assess significance of pH effects and reconcile discrepancies through replicate experiments .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) in ketone reductions to install the hydroxyl group stereoselectively .
- Biocatalysis : Optimize lipase or esterase enzymes (e.g., Candida antarctica lipase B) for kinetic resolution of racemic mixtures .
- Table : Enzymatic Resolution Efficiency
| Enzyme | Substrate | Temperature | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| CAL-B | Racemic ester | 37°C | 98 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
